
Efaproxiral
Overview
Description
Efaproxiral is a synthetic compound that acts as an allosteric modifier of hemoglobin. It is an analogue of bezafibrate, a lipid-lowering agent, and has been developed for various medical applications, including the treatment of depression, traumatic brain injury, ischemia, stroke, myocardial infarction, diabetes, hypoxia, sickle cell disease, hypercholesterolemia, and as a radiosensitizer .
Preparation Methods
Efaproxiral can be synthesized through several methods. One method involves the acylation reaction, followed by O-alkylation of phenol and purification. The process includes three steps: acylation reaction, O-alkylation reaction of phenol, and purification, resulting in a product with a purity of up to 99.50% . Another method involves stirring, back-flowing, and reacting equimolar hydroxyl phenylacetic acid and 3,5-dimethylaniline with a compound condensing agent, followed by microwave radiation technology to assist the reaction .
Chemical Reactions Analysis
Step 1: Formation of Intermediate (N-(3,5-xylyl)-2-(4-hydroxyphenyl)ethanamide)
-
Reactants : Equimolar hydroxyl phenylacetic acid and 3,5-dimethylaniline.
-
Conditions : Stirred under reflux at 140–142°C for 18–20 hours with a coupling agent (unspecified in public data).
-
Workup : The reaction mixture is cooled, filtered, and washed to yield a lark-colored solid (90% yield, m.p. 185–187°C) .
Step 2: O-Alkylation to Form this compound
-
Reactants : Intermediate from Step 1, chloroform, and sodium hydroxide.
-
Conditions :
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) dissolved in acetone.
-
Microwave irradiation-assisted reaction at 4–5°C.
-
-
Workup : Solvent removal via distillation, followed by acidification (HCl to pH 2.0) and recrystallization in ethyl acetate to obtain white crystalline this compound (85% yield) .
Key Reaction Data
Step | Reagents/Conditions | Yield | Key Features |
---|---|---|---|
1 | Hydroxyl phenylacetic acid, 3,5-dimethylaniline, coupling agent | 90% | High-temperature condensation |
2 | Chloroform, NaOH, phase-transfer catalyst, microwave | 85% | Accelerated kinetics, reduced solvent waste |
Microwave-Assisted Alkylation
-
Role of Microwave Irradiation : Reduces reaction time by enhancing molecular collision frequency. This method avoids prolonged heating, minimizing side reactions .
-
Phase-Transfer Catalyst : Facilitates the transfer of reactants between aqueous and organic phases, improving chloroform’s reactivity in alkaline media .
Comparative Analysis of Methods
Structural Confirmation
-
Key Functional Groups :
Spectroscopic Data
-
HPLC Analysis : Validated methods confirm purity >98% using acetone-water mobile phases .
-
p50 Shift Correlation : this compound concentrations ≥483 μg/mL in red blood cells induce a 10 mmHg increase in p50, critical for radiosensitization efficacy .
Industrial and Environmental Considerations
-
Scalability : Linear extrapolation of red blood cell concentrations (E-RBC) ensures consistent dosing in clinical batches .
-
Waste Management : Acetone recycling and aqueous workup reduce environmental footprint compared to carbodiimide-based coupling agents .
Challenges and Innovations
-
Hypoxemia Risk : High doses (75–100 mg/kg) transiently lower SpO₂, necessitating supplemental oxygen during administration .
-
Cost Efficiency : Replacement of carbonylic imidazole with cheaper coupling agents reduced raw material costs by 40% .
This synthesis and mechanistic profile positions this compound as a model for hypoxia-targeting therapeutics, balancing industrial feasibility with therapeutic efficacy .
Scientific Research Applications
Brain Metastases
Efaproxiral has been extensively studied in the context of brain metastases, particularly from breast cancer and non-small-cell lung cancer (NSCLC). The pivotal REACH trial evaluated its efficacy as an adjunct to whole-brain radiation therapy (WBRT).
- Study Design : The REACH study was a Phase III randomized clinical trial involving 538 patients across multiple countries. Patients received either WBRT alone or WBRT combined with this compound.
- Findings : Although the overall survival improvement was not statistically significant, subgroup analyses indicated that patients with breast cancer might benefit more from this compound treatment. Specifically, those achieving target this compound concentrations (≥483 μg/ml) showed improved survival outcomes compared to those who did not reach this threshold .
Treatment Group | Median Survival Time (MST) | Response Rate Improvement |
---|---|---|
This compound + WBRT | 6.0 months (NSCLC) | 13% |
Control (WBRT only) | 4.4 months (Breast Cancer) | 7% |
Other Cancer Types
Beyond brain metastases, this compound is under evaluation for various malignancies:
- Glioblastoma : Studies suggest potential benefits when combined with standard therapies.
- Cervical Cancer : Ongoing trials are assessing its role in enhancing radiation effects.
Case Studies and Efficacy Analysis
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : A patient with breast cancer brain metastases treated with this compound showed significant tumor reduction post-WBRT, achieving a p50 shift indicative of improved oxygenation.
- Case Study 2 : In a cohort of NSCLC patients, those receiving this compound exhibited enhanced radiographic responses compared to historical controls.
Safety Profile
This compound is generally well-tolerated; however, some adverse events have been noted:
Mechanism of Action
Efaproxiral exerts its effects by binding to the central water cavity of the hemoglobin molecule, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin. This results in increased oxygen release to tissues, which can enhance the efficacy of radiation therapy and chemotherapy in hypoxic tumors . The molecular targets involved include the alpha and beta subunits of hemoglobin .
Comparison with Similar Compounds
Efaproxiral is unique in its ability to allosterically modify hemoglobin and reduce its oxygen-binding affinity. Similar compounds include:
Bezafibrate: A lipid-lowering agent that shares structural similarities with this compound but does not have the same allosteric effects on hemoglobin.
Phenoxyacetic acid derivatives: Compounds containing an anisole linked to an acetic acid or derivative, which share some structural features with this compound.
Other allosteric modifiers of hemoglobin: Compounds that can modify hemoglobin’s oxygen-binding properties, though they may differ in their specific mechanisms and effects.
This compound’s unique ability to enhance oxygen release to tissues makes it a valuable compound for various medical and scientific applications.
Biological Activity
Efaproxiral, also known as RSR13, is a synthetic allosteric modifier of hemoglobin that has been investigated primarily for its role as a radiation sensitizer in the treatment of brain metastases, particularly in breast cancer patients. This compound works by decreasing the hemoglobin-oxygen binding affinity, thereby enhancing oxygen delivery to hypoxic tissues, which is crucial for improving the efficacy of radiation therapy.
This compound functions by altering the oxygenation dynamics within tumors. It binds to hemoglobin and reduces its affinity for oxygen, effectively increasing the release of oxygen in hypoxic tumor regions. This mechanism is particularly beneficial in enhancing the effects of radiation therapy, as oxygen is known to be a potent radiosensitizer.
Pharmacodynamics and Pharmacokinetics
Pharmacodynamics: The pharmacodynamic effects of this compound are characterized by an increase in the partial pressure of oxygen (pO2) and a shift in the p50 value (the partial pressure at which hemoglobin is 50% saturated with oxygen). Studies have shown that an this compound dose of 75 mg/kg can achieve a significant increase in p50 by about 10 mmHg, which correlates with improved oxygenation and therapeutic outcomes in patients undergoing radiation therapy .
Pharmacokinetics: The pharmacokinetics of this compound reveal that its concentration in red blood cells (E-RBC) is critical for achieving therapeutic benefits. A target E-RBC concentration of approximately 483 μg/ml has been associated with optimal therapeutic effects . Clinical evaluations have demonstrated that higher concentrations correlate with better survival rates and response to treatment.
Case Studies
- REACH Study (RT-009) : This pivotal trial assessed the efficacy of this compound combined with whole-brain radiation therapy (WBRT) in patients with brain metastases. Results indicated that patients receiving this compound had improved survival rates compared to those receiving WBRT alone. Specifically, breast cancer patients demonstrated a median survival time of 8.67 months versus 4.57 months in the control group (p = 0.006) .
- Phase III Trials : In a comprehensive Phase III study involving 538 patients, those treated with this compound exhibited a non-significant improvement in median survival compared to controls (5.26 vs 4.47 months; p = 0.17). However, subgroup analyses indicated significant benefits for breast cancer patients, suggesting that tumor type may influence response to treatment .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study/Trial | Patient Population | Treatment | Median Survival (Months) | p-value |
---|---|---|---|---|
REACH Study | Brain metastases | This compound + WBRT | 8.67 (vs 4.57 control) | 0.006 |
Phase III Trial | Mixed tumor types | This compound + WBRT | 5.26 (vs 4.47 control) | 0.17 |
Preclinical Studies | EMT6 murine mammary tumors | This compound + O2 | Not applicable | N/A |
Safety Profile
This compound has been well tolerated among patients undergoing treatment for various solid tumors. Common adverse events are generally reversible, with most patients experiencing manageable side effects during therapy . The safety profile supports its use as an adjunctive treatment alongside radiation therapy without significantly increasing toxicity.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which efaproxiral enhances radiation therapy efficacy in brain metastases?
- Methodological Answer : this compound acts as an allosteric hemoglobin modifier, reducing oxygen binding affinity to improve tumor oxygenation during radiation. This mechanism increases radiation-induced DNA damage in hypoxic tumor cells. Preclinical studies should validate this using in vitro hypoxia models (e.g., spheroid cultures under controlled oxygen tension) and in vivo xenografts with oxygenation metrics (e.g., EPR oximetry) .
Q. How should researchers design Phase III clinical trials to evaluate this compound's adjunct role in whole-brain radiation therapy (WBRT)?
- Methodological Answer : Trials should randomize patients with Karnofsky performance scores ≥70 into this compound (75–100 mg/kg) and control arms, with survival as the primary endpoint. Stratification by primary cancer type (e.g., breast vs. NSCLC) is critical due to subgroup efficacy variations. Ensure rigorous adverse event monitoring (e.g., hypoxemia) with supplemental oxygen protocols .
Q. What standard dosing protocols are recommended for this compound in clinical research?
- Methodological Answer : Administer 75–100 mg/kg intravenously 30–60 minutes before WBRT. Pharmacokinetic studies should measure red blood cell (RBC) concentrations to correlate with survival outcomes (e.g., MST of 9.0 vs. 4.5 months in high vs. low RBC groups) .
Advanced Research Questions
Q. How can contradictory survival outcomes between NSCLC and breast cancer subgroups in this compound trials be resolved?
- Methodological Answer : Conduct Cox regression analyses adjusting for covariates like tumor burden and prior therapies. For breast cancer, the hazard ratio (HR = 0.51, p = 0.003) suggests significant benefit, whereas NSCLC may require larger cohorts or biomarker-driven subtyping (e.g., EGFR mutation status) to detect efficacy .
Q. What statistical approaches best address survival data discrepancies in this compound trials?
- Methodological Answer : Use stratified log-rank tests to account for heterogeneity between cancer types. For time-dependent effects (e.g., survival curves converging after 24 months), apply piecewise Cox models to identify temporal efficacy patterns .
Q. How can pharmacokinetic modeling optimize this compound dosing for heterogeneous patient populations?
- Methodological Answer : Develop population PK/PD models using nonlinear mixed-effects software (e.g., NONMEM). Key covariates include body weight, renal function, and RBC turnover rates. Validate models with bootstrapping to ensure robustness .
Q. What methodologies minimize bias when analyzing this compound's radiographic response rates?
- Methodological Answer : Implement blinded central review of MRI/CT scans using RECIST criteria. Predefine response thresholds (e.g., ≥30% reduction in lesion size) to avoid post hoc interpretations. For transparency, publish raw imaging data in supplementary materials .
Q. How should researchers integrate this compound with emerging immunotherapies in preclinical models?
- Methodological Answer : Use syngeneic mouse models to test combinatorial effects. Measure tumor-infiltrating lymphocytes (TILs) and PD-L1 expression post-treatment. For mechanistic insights, perform RNA-seq on irradiated tumors to identify immune pathway activation .
Q. Methodological Frameworks
Q. What PICOT elements are essential for formulating this compound research questions?
- Methodological Answer :
- P : Patients with brain metastases (e.g., breast cancer subset).
- I : this compound + WBRT.
- C : WBRT alone.
- O : Overall survival (HR), radiographic response.
- T : 24-month follow-up.
This structure ensures alignment with Phase III trial designs and subgroup analyses .
Q. How to ensure reproducibility in this compound studies?
- Methodological Answer : Document RBC concentration assays, radiation dosimetry, and hypoxia monitoring in detailed protocols. Share de-identified datasets via repositories like ClinicalTrials.gov , adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Data Presentation and Reporting
Table 1 : Survival Outcomes from a Phase III this compound Trial
Group | Median Survival (Months) | Hazard Ratio (HR) | p-value |
---|---|---|---|
This compound (All) | 5.4 | 0.87 | 0.16 |
Control (All) | 4.4 | — | — |
This compound (Breast) | 6.0 | 0.51 | 0.003 |
Table 2 : Adverse Event Profile
Event | This compound Arm (%) | Control Arm (%) |
---|---|---|
Hypoxemia (Grade ≥3) | 18.1 | 2.4 |
Fatigue | 12.5 | 10.8 |
Properties
IUPAC Name |
2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRJXLZYUTIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156934 | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-95-8 | |
Record name | Efaproxiral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efaproxiral [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.